molecular formula C5H5LiN2O3 B13498886 lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

Cat. No.: B13498886
M. Wt: 148.1 g/mol
InChI Key: DFIKALKUONHOGW-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a compound that features a lithium ion paired with a 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate anion The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate, can be achieved through several methods:

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Mechanism of Action

The mechanism of action of lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves its interaction with biological molecules. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its lithium ion component also adds to its distinct properties, making it different from other imidazole derivatives .

Properties

Molecular Formula

C5H5LiN2O3

Molecular Weight

148.1 g/mol

IUPAC Name

lithium;2-(2-oxo-1,3-dihydroimidazol-4-yl)acetate

InChI

InChI=1S/C5H6N2O3.Li/c8-4(9)1-3-2-6-5(10)7-3;/h2H,1H2,(H,8,9)(H2,6,7,10);/q;+1/p-1

InChI Key

DFIKALKUONHOGW-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(NC(=O)N1)CC(=O)[O-]

Origin of Product

United States

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